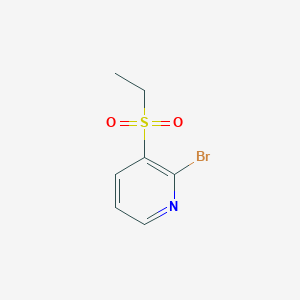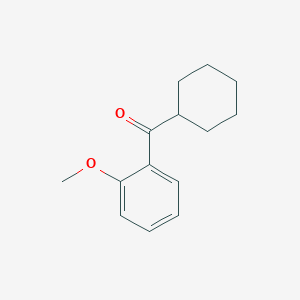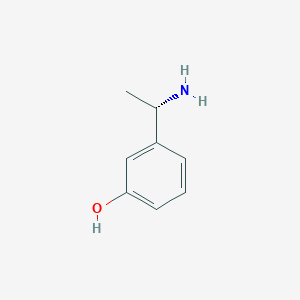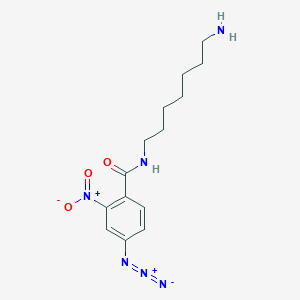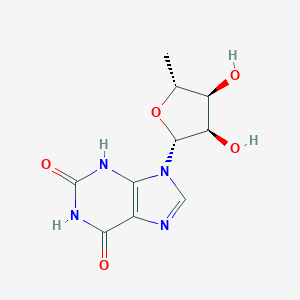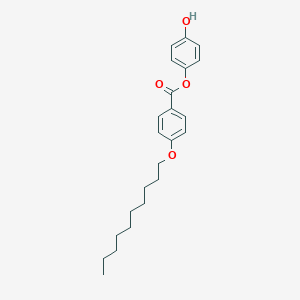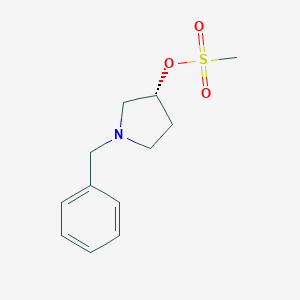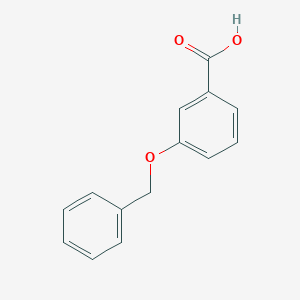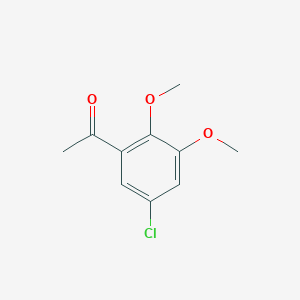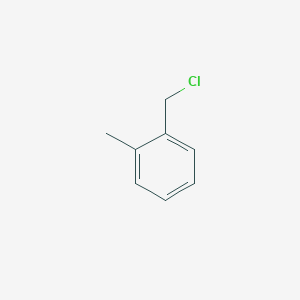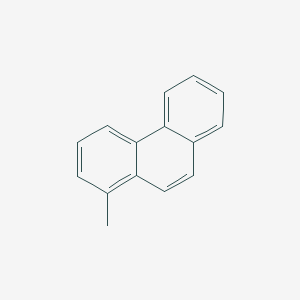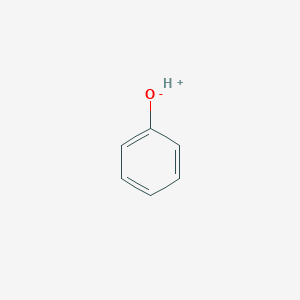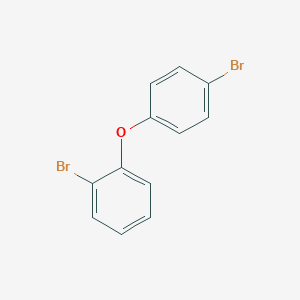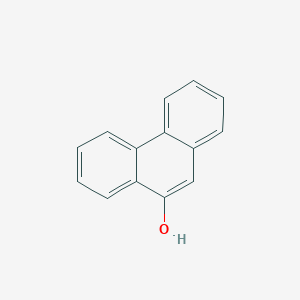
9-苯并醇
概览
描述
Synthesis Analysis
The synthesis of 9-Phenanthrol involves several approaches. A notable method includes the reaction of the anions of 9-phenanthrol with aryl halides, yielding 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes with good yields. This synthesis demonstrates the versatility of 9-phenanthrol in producing disubstituted phenanthrenes through reactions with iodobenzene and bromophenanthrene, among others (Tempesti et al., 2005). Another synthesis route employs Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling, showcasing a regiospecific synthesis pathway for 9-phenanthrols (Fu & Snieckus, 2000).
Molecular Structure Analysis
The molecular structure of 9-Phenanthrol derivatives has been elucidated using various spectroscopic methods. For example, the synthesis and structural determination of 10-(1-phthalazinylazo)-9-phenanthrol (HL) involved X-ray diffraction (XRD) and NMR spectroscopy, providing insight into the molecule's conformation and stability in different environments (Linko et al., 2013).
Chemical Reactions and Properties
9-Phenanthrol undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions include palladium-catalyzed annulations, which allow for the synthesis of complex carbocyclic structures in a single step, demonstrating the molecule's versatility (Worlikar & Larock, 2009). Moreover, the displacement reactions of phenanthrol derivatives have been explored to synthesize a variety of functionalized compounds, showcasing the molecule's chemical versatility (Krapcho et al., 2009).
Physical Properties Analysis
The physical properties of 9-Phenanthrol, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on its photophysical properties and electroluminescence characterization reveal that 9-Phenanthrol derivatives exhibit high thermal stability and significant photoluminescence quantum yields, suggesting potential applications in materials science and optoelectronics (Kula et al., 2021).
科研应用
合成新化合物: 用于合成新的苯并[9,10-e][1,3]噁嗪,有助于有机化学研究 (Belasri et al., 2020)。
生物和医学研究:
- 它抑制小鼠膀胱和回肠平滑肌的胆碱能收缩,表明在胆碱能信号传导中扮演着TRPM4通道的作用 (Alom et al., 2018)。
- 在离体大鼠胰岛中,9-苯并醇抑制胰岛素分泌,可能有助于治疗胰源性高胰岛素性低血糖综合征 (Ma, Björklund & Islam, 2017)。
- 它调节平滑肌收缩,影响神经元和心脏的自发活动,并减少脂多糖诱导的细胞死亡 (Guinamard, Hof & Del Negro, 2014)。
- 促进骨关节炎软骨细胞的增殖和分化,暗示在开发治疗OA的新方法中具有潜力 (Xiaojun Liu & Zhaohui Yang, 2017)。
化学研究:
- 用于立体选择性氧化偶联和不对称氢化还原,产生手性铝氢化试剂 (Yamamoto, Fukushima & Nakazaki, 1984)。
- 抑制犬心室肌细胞的K+电流,但对TRPM4通道不具选择性,限制了其作为TRPM4阻滞剂的应用 (Veress et al., 2018)。
心脏病学:
- 对离体大鼠心脏缺血具有心脏保护作用,表明其机制在很大程度上独立于ATP敏感性钾通道 (Wang et al., 2013)。
药理学和毒理学:
- 合成的9-苯并醇显示细胞毒活性,以剂量依赖的方式抑制HepG2细胞的存活率 (Jiayi Wang et al., 2020)。
- 在药理学上,它抑制TRPM4,这是压力诱导的膜去极化和动脉收缩的介质,使血管平滑肌去极化 (Gonzales et al., 2010)。
环境科学:
- 一种创新的方法用于在生物基质中确定多环芳烃代谢物,利用9-苯并醇在铜的存在下 (Farias et al., 2006)。
- 它调节心脏钠通道活性并表现出抗心律失常作用 (Hou et al., 2018)。
Safety And Hazards
9-Phenanthrol may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep container tightly closed, avoid ingestion and inhalation .
性质
IUPAC Name |
phenanthren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIUEHLEXLYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047592 | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 9-Phenanthrol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11345 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-Phenanthrol | |
CAS RN |
484-17-3 | |
| Record name | 9-Phenanthrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phenanthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-PHENANTHROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-PHENANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FYU45OV9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



